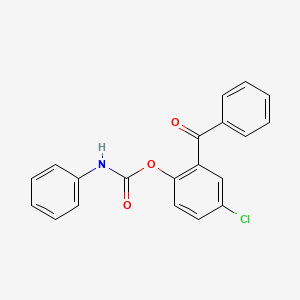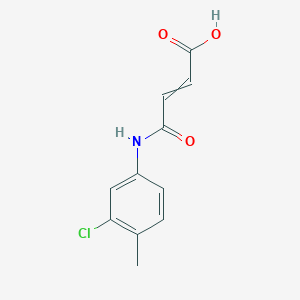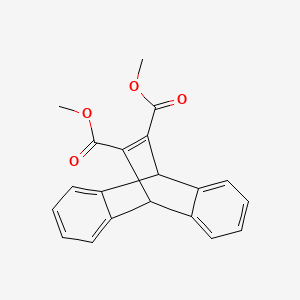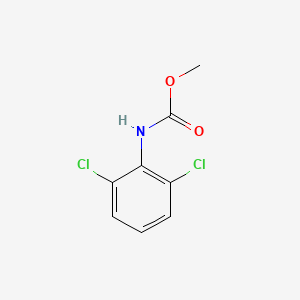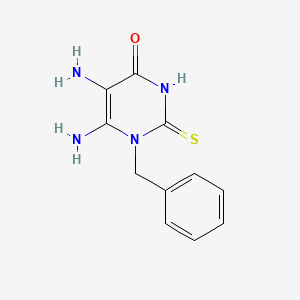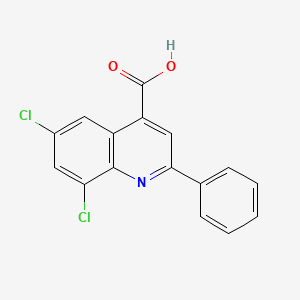
6,8-Dichloro-2-phenylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’acide 6,8-dichloro-2-phénylquinoléine-4-carboxylique implique généralement la condensation de benzaldéhyde, d’acide pyruvique et de 3-chloro-4-fluoroaniline dans un milieu éthanolique. Cette réaction est suivie d’une cyclisation pour former le cycle quinoléine . Les conditions réactionnelles comprennent souvent un chauffage et l’utilisation de catalyseurs pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles utilisées en laboratoire, mais optimisées pour des rendements et une efficacité plus élevés. Cela comprend l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6,8-dichloro-2-phénylquinoléine-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés de quinoléine avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en un alcool ou d’autres formes réduites.
Substitution : Les atomes d’halogène dans le composé peuvent être substitués par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution . Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des solvants spécifiques.
Produits principaux
Les produits principaux formés à partir de ces réactions comprennent divers dérivés de quinoléine avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés biologiques et chimiques différentes .
Applications de la recherche scientifique
L’acide 6,8-dichloro-2-phénylquinoléine-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de quinoléine plus complexes.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
6,8-Dichloro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 6,8-dichloro-2-phénylquinoléine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il a été démontré qu’il inhibait les désacétylases d’histones (HDAC), ce qui conduit à la modulation de l’expression génique et à l’induction de l’apoptose dans les cellules cancéreuses . La structure du composé lui permet de former de fortes interactions hydrophobes avec les résidus situés dans les sites actifs de ces enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-phénylquinoléine-4-carboxylique : Un composé similaire avec un motif de substitution différent.
Acide 6-fluoro-2-phénylquinoléine-4-carboxylique : Un autre dérivé avec un atome de fluor au lieu de chlore.
Unicité
L’acide 6,8-dichloro-2-phénylquinoléine-4-carboxylique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence d’atomes de chlore augmente sa réactivité et ses interactions potentielles avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C16H9Cl2NO2 |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
6,8-dichloro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-11-12(16(20)21)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H,(H,20,21) |
Clé InChI |
GUVRRTWWCAXGBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


